Product packaging for D-tagaturonate(Cat. No.:)

D-tagaturonate

Cat. No.: B1237843
M. Wt: 193.13 g/mol
InChI Key: IZSRJDGCGRAUAR-WDCZJNDASA-M
Attention: For research use only. Not for human or veterinary use.
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Description

D-Tagaturonate (D-tagaturonic acid; C~6~H~10~O~7~) is a biochemical intermediate central to microbial catabolic pathways, particularly for the degradation of plant-based polysaccharides . This compound is a keto sugar acid that serves as a specific substrate for the enzyme tagaturonate epimerase (UxaE, EC 5.1.2.7), which catalyzes its reversible epimerization to D-fructuronate . This reaction is a critical step in a novel variant of the D-galacturonate utilization pathway identified in bacteria like Thermotoga maritima and Cohnella laeviribosi . The pathway allows these microorganisms to break down pectin, a major component of plant biomass, enabling the study of how bacteria convert agricultural waste into energy and valuable products . Researchers value this compound for investigating bacterial metabolism in diverse environments and for exploring its potential in metabolic engineering applications for biofuel and biochemical production from renewable feedstocks . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9O7- B1237843 D-tagaturonate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9O7-

Molecular Weight

193.13 g/mol

IUPAC Name

(2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoate

InChI

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h3-5,7,9-11H,1H2,(H,12,13)/p-1/t3-,4-,5+/m1/s1

InChI Key

IZSRJDGCGRAUAR-WDCZJNDASA-M

SMILES

C(C(=O)C(C(C(C(=O)[O-])O)O)O)O

Isomeric SMILES

C(C(=O)[C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O

Canonical SMILES

C(C(=O)C(C(C(C(=O)[O-])O)O)O)O

Origin of Product

United States

Metabolic Context of D Tagaturonate

The metabolic role of D-tagaturonate is best understood by examining the pathways responsible for its formation and subsequent degradation. In many bacteria, this compound is a central metabolite in the catabolism of D-galacturonic acid, the primary monomer of pectin (B1162225).

The formation of this compound is principally achieved through the action of the enzyme uronate isomerase (UxaC). This enzyme catalyzes the reversible isomerization of D-galacturonate to this compound. researchgate.netnih.gov This initial step commits the D-galacturonate to a specific degradative pathway. In some bacteria, such as Escherichia coli, this is the primary route for utilizing D-galacturonate. researchgate.net

Once formed, this compound is typically reduced in an NADH-dependent reaction by tagaturonate reductase (UxaB) to form D-altronate. nih.govtamu.edu This is a critical step in the canonical D-galacturonate degradation pathway found in many bacteria. tamu.edu The D-altronate is then further metabolized through a series of enzymatic reactions, ultimately leading to the production of key metabolites that can enter central carbon metabolism.

Interestingly, alternative pathways for this compound metabolism exist in some microorganisms. For instance, in the hyperthermophilic bacterium Thermotoga maritima, a novel enzyme, This compound-fructuronate epimerase (UxaE), has been identified. nih.gov This enzyme catalyzes the epimerization of this compound to D-fructuronate, providing a link to the metabolic pathway for D-glucuronic acid. nih.gov

A different pathway has been discovered in the prevalent human gut bacterium Bacteroides vulgatus, where this compound is the end product of L-galactose metabolism. In this pathway, L-galactonate is oxidized to this compound by L-galactonate dehydrogenase.

The following table summarizes the key enzymes involved in the primary metabolic pathways of this compound.

EnzymeReactionOrganism Example
Uronate Isomerase (UxaC)D-Galacturonate ⇌ this compoundEscherichia coli
Tagaturonate Reductase (UxaB)This compound + NADH + H⁺ ⇌ D-Altronate + NAD⁺Escherichia coli
This compound-fructuronate epimerase (UxaE)This compound ⇌ D-FructuronateThermotoga maritima
L-Galactonate DehydrogenaseL-Galactonate + NAD⁺ ⇌ this compound + NADH + H⁺Bacteroides vulgatus

Positional Significance Within Carbohydrate Metabolic Networks

Biosynthetic and Catabolic Pathways of this compound

The metabolic pathways involving this compound are crucial for organisms that utilize pectin (B1162225) as a carbon source. These pathways encompass both the generation of this compound from various precursors and its breakdown into metabolites that can enter glycolysis.

D-Galacturonate Degradation Pathways

In many bacteria, the degradation of D-galacturonate proceeds through an isomerase pathway where this compound is a central intermediate. nih.govresearchgate.netfrontiersin.org

The initial step in the bacterial catabolism of D-galacturonate involves the isomerization of aldehydo-D-galacturonate to this compound. morf-db.org This reaction is catalyzed by the enzyme hexuronate isomerase, also known as uronate isomerase (UxaC, EC 5.3.1.12). nih.govuni-goettingen.de In Escherichia coli, UxaC exhibits activity on both D-galacturonate and D-glucuronate, converting them to this compound and D-fructuronate, respectively. nih.govasm.org This dual specificity makes UxaC a pivotal enzyme connecting the metabolic pathways of these two major hexuronic acids. nih.gov The reaction is reversible, allowing for the interconversion of these sugar acids. In E. coli, strains lacking a functional uxaC gene are unable to grow on D-galacturonate as a carbon source, highlighting the essential role of this enzyme in pectin degradation. nih.govresearchgate.net

Following its formation, this compound is further metabolized to enter central metabolic pathways. In bacteria like E. coli, the catabolism of this compound involves its reduction to D-altronate by this compound reductase (UxaB). researchgate.netacs.org D-altronate is then dehydrated by D-altronate dehydratase (UxaA) to form 2-keto-3-deoxy-D-gluconate (KDG). researchgate.netacs.org KDG is subsequently phosphorylated by KDG kinase (KdgK) to yield 2-keto-3-deoxy-D-gluconate-6-phosphate, which is then cleaved by KDG aldolase (B8822740) (KdgA) into pyruvate and D-glyceraldehyde-3-phosphate, two key intermediates of glycolysis. acs.orgnih.govpnnl.gov

In some organisms, such as the hyperthermophilic bacterium Thermotoga maritima, a novel pathway for this compound catabolism exists. This pathway involves the epimerization of this compound to D-fructuronate, a reaction catalyzed by the enzyme this compound-D-fructuronate epimerase (UxaE). nih.govresearchgate.net D-fructuronate is then further metabolized. researchgate.net

Enzymatic Conversion by Hexuronate Isomerase (UxaC) to this compound

L-Galactose Conversion to this compound in Specific Organisms

A distinct metabolic pathway for the utilization of L-galactose, which also leads to the formation of this compound, has been identified in certain gut bacteria, such as Bacteroides vulgatus. acs.orgnih.govnih.gov This pathway involves a series of enzymatic reactions that convert L-galactose into this compound. researchgate.net

In Bacteroides vulgatus, L-galactose is first oxidized to L-galactono-1,5-lactone by L-galactose dehydrogenase. nih.govnih.gov This lactone is then hydrolyzed to L-galactonate. nih.govnih.gov The final step in this conversion is the oxidation of L-galactonate to this compound, a reaction catalyzed by L-galactonate-5-dehydrogenase (EC 1.1.1.414). nih.govnih.govuniprot.orgebi.ac.uk This enzyme has been characterized in E. coli as well, where it is encoded by the yjjN gene and is required for growth on L-galactonate. uniprot.orgresearchgate.net The reaction is reversible, with the enzyme also capable of reducing this compound to L-galactonate. nih.govnih.gov

Epimerization Reactions of this compound

Epimerization reactions play a significant role in the metabolism of this compound and related sugars, allowing for the interconversion of different stereoisomers.

A notable epimerization reaction is the conversion of this compound to D-fructuronate, catalyzed by this compound-D-fructuronate epimerase (UxaE, EC 5.1.2.7). frontiersin.orgnih.govresearchgate.netmimedb.org This enzyme was first identified in Thermotoga maritima and represents a novel step in hexuronate catabolism, effectively linking the D-galacturonate and D-glucuronate degradation pathways. nih.govresearchgate.net

Furthermore, enzymes with epimerase activity on related sugar molecules have been studied. For instance, this compound 3-epimerase (UxaE) has been engineered to function as a tagatose 4-epimerase for the production of D-tagatose from D-fructose. researchgate.net Additionally, a promiscuous nonphosphorylated sugar epimerase from Thermotoga maritima (TM0416) has been shown to catalyze the epimerization of D-tagatose to D-sorbose. asm.org While not directly acting on this compound, these findings highlight the catalytic plasticity of epimerases within these metabolic contexts. The epimerization of D-fructose to D-tagatose has also been explored using enzymes like this compound epimerase and UDP-glucose 4-epimerase. google.com

This compound 3-Epimerase (UxaE) Catalysis and Substrate Specificity

A novel enzyme, this compound 3-epimerase (UxaE), has been identified that catalyzes the reversible epimerization of this compound to D-fructuronate. nih.govresearchgate.netnih.gov This reaction bridges the D-galacturonate and D-glucuronate catabolic pathways. nih.gov The enzyme from Thermotoga maritima (TmUxaE) was the first of its kind to be characterized and has been shown to be active on both this compound and D-fructuronate. researchgate.net

The substrate specificity of UxaE is a subject of ongoing research. While its primary role appears to be the interconversion of this compound and D-fructuronate, some studies have explored its potential for epimerizing other structurally similar sugars. researchgate.netresearchgate.net For instance, engineered variants of UxaE have demonstrated the ability to convert D-fructose to D-tagatose, highlighting the enzyme's catalytic plasticity. researchgate.net The kinetic parameters of UxaE from T. maritima reveal a catalytic efficiency (kcat) of 6.5 s⁻¹ with D-fructuronate as the substrate. uniprot.org

Kinetic Parameters of this compound 3-Epimerase (UxaE)
Enzyme SourceSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Thermotoga maritimaD-Fructuronate0.68 ± 0.16.59100

Structural Basis of this compound Epimerization

The crystal structure of UxaE reveals a TIM-barrel fold, a common structural motif in isomerases and epimerases. nih.gov The active site contains a divalent metal cofactor, which is crucial for catalysis. nih.gov In UxaE from Cohnella laeviribosi, this metal ion is coordinated by a flexible loop, which is thought to facilitate the catalytic process. nih.gov

Structural studies of a related D-tagatose 3-epimerase from Pseudomonas cichorii show that the enzyme forms a dimer, creating a hydrophobic groove that serves as a substrate-binding surface. rcsb.orgnih.gov While the interactions at the 4- and 5-positions of the substrate are not essential for catalysis, leading to broad substrate specificity, the interactions at the 1-, 2-, and 3-positions are critical for enzymatic activity. rcsb.org The epimerization at the C3 position is proposed to occur via a deprotonation/protonation mechanism mediated by two glutamate (B1630785) residues in the active site. nih.gov The structure of a D-tagatose 3-epimerase-related protein from Thermotoga maritima (TM0416p) also displays a TIM-barrel fold but possesses a unique, more solvent-accessible substrate-binding pocket compared to other known ketohexose 3-epimerases. nih.gov

Reductive Transformations of this compound

Following its formation, this compound can be channeled into a reductive pathway, a key step in its assimilation into central metabolism.

This compound Reductase (EC 1.1.1.58) Activity and Reversibility

This compound reductase, also known as altronate oxidoreductase, catalyzes the NADH-dependent reduction of this compound to D-altronate. creative-enzymes.comiucr.orgcapes.gov.br This enzyme is a critical component of the D-galacturonate catabolic pathway in bacteria like Escherichia coli. creative-enzymes.comresearchgate.net The reaction is reversible, with the enzyme also capable of oxidizing D-altronate to this compound using NAD+ as the cofactor. creative-enzymes.comuni-goettingen.de

The systematic name for this enzyme is D-altronate:NAD+ 3-oxidoreductase. creative-enzymes.com In Bacteroides vulgatus, the L-galactonate dehydrogenase (Bvu0222) can reduce this compound to L-galactonate with a kcat of 90 s⁻¹ and a kcat/Km of 1.6 x 10⁵ M⁻¹s⁻¹. acs.orgresearchgate.net In the reverse direction, it oxidizes L-galactonate to this compound with a kcat of 0.6 s⁻¹ and a kcat/Km of 1.7 x 10⁴ M⁻¹s⁻¹. acs.orgresearchgate.net This demonstrates the enzyme's ability to participate in the interconversion of these sugar acids.

Kinetic Parameters of L-Galactonate Dehydrogenase (Bvu0222) from Bacteroides vulgatus
DirectionSubstratekcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
ReductionThis compound901.6 x 10⁵
OxidationL-Galactonate0.61.7 x 10⁴

Microbial Physiology and Genetic Basis of D Tagaturonate Metabolism

Occurrence and Role of D-Tagaturonate as a Metabolite in Diverse Bacterial Species

This compound is a key intermediate metabolite in the catabolism of hexuronic acids, particularly D-galacturonate, in a wide range of bacteria. researchgate.netmdpi.com As a primary component of pectin (B1162225), a major plant polysaccharide, D-galacturonate is a significant carbon source for many microorganisms. scu.edu The metabolic pathways that degrade it converge on this compound, highlighting its central role in linking the breakdown of complex plant materials to central carbon metabolism.

In well-studied model organisms like Escherichia coli, this compound is an essential intermediate in the hexuronate degradation pathway. mdpi.comnih.gov Here, D-galacturonate is first isomerized to this compound. researchgate.net This intermediate is then further processed through a series of enzymatic reactions to ultimately yield pyruvate (B1213749) and D-glyceraldehyde-3-phosphate, which enter glycolysis. acs.orgnih.gov This pathway, known as the Ashwell pathway, is not limited to E. coli but is found in various other bacteria. asm.org

The role of this compound extends to diverse bacterial genera. For instance, in the prevalent human gut bacterium Bacteroides vulgatus, this compound is formed as an intermediate in a novel metabolic pathway for the utilization of L-galactose. acs.orgnih.govresearchgate.net This pathway involves the oxidation of L-galactonate to produce this compound, which is then channeled into the conventional degradation pathway. acs.orgnih.gov Similarly, various species of Clostridium, Pantoea, and Caulobacter are predicted or have been shown to metabolize this compound as part of their carbohydrate utilization networks. scu.eduoup.comup.ac.za In the hyperthermophilic bacterium Thermotoga maritima, this compound is a crucial node connecting different hexuronate catabolic routes, including a novel variant involving a tagaturonate epimerase. researchgate.netnih.gov

Genomic and Proteomic Analysis of this compound Metabolic Gene Clusters

The genes responsible for this compound metabolism are frequently organized into co-localized and co-regulated clusters, or operons, on the bacterial chromosome. This genomic arrangement strongly implies functional coupling, as the proteins encoded by these genes typically participate in sequential steps of the same metabolic pathway. nih.gov

A classic example is the hexuronate utilization system in E. coli and related bacteria. The genes uxaC, uxaB, and uxaA are often found together. asm.orglbl.gov

uxaC encodes uronate isomerase, which converts D-galacturonate to this compound. lbl.gov

uxaB encodes altronate oxidoreductase (also known as this compound reductase), which reduces this compound to D-altronate. acs.orglbl.gov

uxaA encodes altronate hydrolase (dehydratase), which converts D-altronate to 2-keto-3-deoxy-D-gluconate (KDG). acs.orglbl.gov

These metabolic genes are controlled by a regulatory gene, often named exuR , which encodes a transcriptional repressor. asm.orgnih.gov The ExuR protein binds to specific operator sites on the DNA, preventing the transcription of the uxa genes in the absence of an inducer molecule, such as D-galacturonate. scu.edunih.gov This ensures that the metabolic machinery is synthesized only when its substrate is available. In many Bacillus species, the uxaC-uxaB-uxaA genes are clustered with exuR and a transporter gene, forming a complete functional unit for hexuronate catabolism. lbl.gov

Table 1: Example of a this compound Metabolic Gene Cluster in Bacillus amyloliquefaciens FZB42 lbl.gov
Locus TagGene NameInferred FunctionEnzyme Commission (EC) Number
RBAM_012380uxaCUronate isomerase5.3.1.12
RBAM_012390exuMPutative Na+:altronate/mannonate symporterN/A
RBAM_012400exuRTranscriptional regulator of hexuronate utilization, LacI familyN/A
RBAM_012410uxaBAltronate oxidoreductase1.1.1.58
RBAM_012420uxaAAltronate hydrolase4.2.1.7

Comparative genomic analyses across diverse bacterial phyla reveal both conservation and variation in this compound utilization pathways. researchgate.netasm.org While the core enzymatic steps are often conserved, the genetic organization, regulation, and presence of alternative routes can differ significantly.

In many Gammaproteobacteria, such as E. coli and Pectobacterium, the hexuronate metabolism is controlled by two distinct but related GntR-family repressors: UxuR for D-glucuronate metabolism and ExuR for the broader hexuronate system, including D-galacturonate and this compound degradation. asm.orgresearchgate.net In contrast, in the alpha-proteobacterium Caulobacter crescentus, a single LacI-family repressor, designated HumR, controls the entire gene cluster required for D-galacturonate metabolism. scu.edu This indicates that different regulatory systems have evolved to control this ancient metabolic pathway.

Furthermore, comparative genomics has been instrumental in identifying novel enzymes and pathway variants. For example, analysis of the Thermotoga maritima genome revealed the absence of a conventional uxaAB gene pair but identified a previously uncharacterized gene, now named uxaE, clustered with other hexuronate utilization genes. researchgate.netnih.gov This led to the discovery of a novel tagaturonate-fructuronate epimerase, which provides an alternative route for this compound metabolism. researchgate.net Similarly, studies in lactic acid bacteria have suggested alternative pathways that link D-galacturonate metabolism to the phosphoketolase pathway, diverging from the canonical route. frontiersin.org

Gene Clustering and Inferred Functional Coupling

Reconstruction and Variants of this compound-Involving Metabolic Networks

Metabolic network reconstruction is a computational and experimental approach used to map the complete set of metabolic reactions within an organism. frontiersin.orgplos.org This process has been crucial for understanding the complexities of this compound metabolism and uncovering its variants. By integrating genomic data with biochemical evidence, researchers can predict and validate metabolic pathways. researchgate.netnih.gov

The canonical pathway for this compound catabolism, established in E. coli, involves its reduction to D-altronate by UxaB and subsequent dehydration to KDG by UxaA. acs.orgnih.gov However, reconstructions of metabolic networks in other bacteria have revealed significant variations.

Table 2: Variants of this compound-Involving Metabolic Pathways
Pathway VariantKey Enzyme(s)DescriptionExample Organism(s)Reference(s)
Canonical Isomerase PathwayUxaB (Altronate oxidoreductase), UxaA (Altronate hydrolase)This compound is reduced to D-altronate, which is then dehydrated to 2-keto-3-deoxy-D-gluconate (KDG).Escherichia coli, Bacteroides vulgatus acs.org, nih.gov
Tagaturonate Epimerase PathwayUxaE (Tagaturonate-fructuronate epimerase)This compound is epimerized to D-fructuronate, which then enters the D-glucuronate degradation pathway.Thermotoga maritima researchgate.net, nih.gov
Novel Fermentation PathwayUnknown mannonate epimeraseConnects the initial reactions of the isomerase pathway to the phosphoketolase pathway via mannonate and gluconate.Lactobacillus suebicus frontiersin.org

One of the most significant discoveries from metabolic reconstruction is the tagaturonate epimerase pathway in Thermotoga maritima. In this hyperthermophile, this compound is not reduced but is instead epimerized to D-fructuronate by the novel enzyme UxaE. researchgate.netnih.gov D-fructuronate is an intermediate of the D-glucuronate catabolic pathway, so this single enzymatic step effectively creates a shunt between the D-galacturonate and D-glucuronate degradation routes. nih.gov

Another variant has been proposed in Lactobacillus suebicus, where D-galacturonate metabolism may be linked to the phosphoketolase pathway. frontiersin.org This reconstructed network suggests that mannonate, an intermediate derived from D-fructuronate, could be epimerized to gluconate, thereby connecting hexuronate catabolism to the pentose (B10789219) phosphate (B84403) pathway in a novel manner. researchgate.netfrontiersin.org These findings underscore the metabolic diversity among bacteria and demonstrate how different organisms have evolved distinct solutions for processing the same substrates.

Enzyme Engineering and Biocatalytic Approaches Targeting D Tagaturonate Associated Enzymes

Directed Evolution Strategies for Modifying D-Tagaturonate-Converting Enzymes

Directed evolution, a powerful technique that mimics natural selection in the laboratory, has been successfully applied to enzymes that convert this compound and related substrates. nih.govfrontiersin.org This approach involves iterative rounds of random mutagenesis, gene recombination, and high-throughput screening to identify enzyme variants with desired improvements. frontiersin.orgillinois.edu

Directed evolution has proven effective in boosting the catalytic prowess of enzymes. frontiersin.org For instance, a this compound 3-epimerase from Thermotoga petrophila was engineered to function as a tagatose 4-epimerase (T4E). acs.orgnih.gov Through directed evolution, a variant (G90S/T272A/I430P) was developed that exhibited a 21.4% increase in specific activity compared to the parent T4E. acs.orgnih.gov Similarly, a tagatose 4-epimerase developed from a Thermotoga petrophila tagaturonate 3-epimerase showed a remarkable 184-fold increase in 4-epimerization activity towards D-fructose after being subjected to random mutagenesis, including error-prone PCR and DNA shuffling. acs.orgmdpi.com This engineered enzyme could produce 213 g/L of D-tagatose from D-fructose in just 2 hours. acs.orgmdpi.com

In another example, the directed evolution of uronate dehydrogenase from Chromohalobacter salixigens (CsUDH) was undertaken to improve its function for biotechnological applications. nih.gov While the primary goal was thermostability, the process also impacts catalytic parameters, demonstrating the interconnectedness of enzyme properties. nih.gov The evolution of enzymes can reshape their energy landscapes to significantly increase catalytic efficiency, sometimes by orders of magnitude. nih.gov

Table 1: Enhancement of Catalytic Efficiency in this compound-Associated Enzymes through Directed Evolution

Enzyme Original Host/Enzyme Engineering Strategy Key Mutations Improvement in Catalytic Efficiency Reference
Tagatose 4-Epimerase Thermotoga petrophila tagaturonate 3-epimerase Directed Evolution G90S/T272A/I430P 21.4% increase in specific activity acs.orgnih.gov
Tagatose 4-Epimerase Thermotoga petrophila tagaturonate 3-epimerase Random Mutagenesis (error-prone PCR, DNA shuffling) Not specified 184-fold higher 4-epimerization activity toward D-fructose acs.orgmdpi.com
Uronate Dehydrogenase Agrobacterium tumefaciens Directed Evolution Not specified Not specified, but a general strategy for improvement researchgate.net

A significant hurdle for the industrial use of enzymes is their stability under process conditions, which often involve elevated temperatures. d-nb.info Directed evolution is a key strategy to enhance the thermostability and operational durability of enzymes. frontiersin.orgresearchgate.net

For the engineered tagatose 4-epimerase (T4E) from Thermotoga petrophila, directed evolution yielded a variant, T4E I430P, with a half-life (t1/2) at 70 °C that was 1.83 times that of the original T4E. acs.orgnih.gov This variant also showed a 5.1 °C increase in its melting temperature (Tm). acs.orgnih.gov Another mutant, T4E G90S/T272A/I430P, had a t1/2 at 70 °C that was 1.69-fold that of the original and a Tm 2.9 °C higher. acs.orgnih.gov

In a notable case, the uronate dehydrogenase from Chromohalobacter salixigens (CsUDH) was subjected to directed evolution using gene family shuffling to increase its thermal stability. nih.govgenscript.com.cn A highly mutated variant containing 16 mutations (CsUDH-inc) exhibited a significant increase in thermal stability, with its catalytic rate (kcat) remaining unaffected after a one-hour incubation at approximately 70 °C. nih.gov This represented an 18°C increase in its half-inactivation temperature. nih.gov While many individual mutations had minimal effect, their combination resulted in synergistic improvements in thermostability. nih.gov

Table 2: Enhanced Thermostability of this compound-Associated Enzymes via Directed Evolution

Enzyme Original Host/Enzyme Engineering Strategy Key Mutations Improvement in Thermostability Reference
Tagatose 4-Epimerase (T4E) Thermotoga petrophila tagaturonate 3-epimerase Directed Evolution I430P t1/2 at 70°C increased 1.83-fold; Tm increased by 5.1°C acs.orgnih.gov
Tagatose 4-Epimerase (T4E) Thermotoga petrophila tagaturonate 3-epimerase Directed Evolution G90S/T272A/I430P t1/2 at 70°C increased 1.69-fold; Tm increased by 2.9°C acs.orgnih.gov
Uronate Dehydrogenase (CsUDH) Chromohalobacter salixigens Gene Family Shuffling 16 combined mutations ΔK t 0.5 +18 °C; kcat unaffected after 1 hr at ~70°C nih.gov

Enhancement of Catalytic Efficiency and Reaction Kinetics

Structure-Based Engineering of this compound-Acting Enzymes

Structure-based rational and semi-rational design allows for precise modifications to enzymes based on their three-dimensional structures and catalytic mechanisms. nih.govdiva-portal.org This approach has been instrumental in re-engineering enzymes involved with this compound to alter their function. acs.org

Understanding the interactions between an enzyme's active site and its substrate is crucial for rational design. nih.gov By modifying key residues, it is possible to change an enzyme's specificity and efficiency. frontiersin.org For the tagaturonate 3-epimerase from Thermotoga petrophila, structure-based engineering, including analysis of favorable interactions and active-site modifications, was a key part of its development into a tagatose 4-epimerase. acs.org This rational approach, combined with random mutagenesis, led to the successful engineering of the enzyme. acs.org

X-ray crystallography of the highly thermostable CsUDH-inc mutant revealed tight packing of the mutated residue side-chains, which contributes to its stability, although analysis of B-values did not show obvious differences from the wild type. nih.gov Such structural insights are invaluable for future rational design efforts to further enhance enzyme properties. nih.gov

A primary goal of enzyme engineering is to alter substrate specificity to create novel biocatalysts. nih.govillinois.edu A prime example is the conversion of a this compound 3-epimerase (UxaE) into a D-tagatose 4-epimerase. acs.orgresearchgate.net The wild-type enzyme from Thermotoga petrophila had latent 4-epimerization activity towards D-fructose. acs.orgnih.gov Through rational design and directed evolution, this activity was significantly enhanced, effectively changing the enzyme's primary function from C3-epimerization of this compound to C4-epimerization of D-fructose. acs.orgresearchgate.net The final engineered variant had reduced activity on its native this compound substrate, indicating a significant shift in its substrate scope. researchgate.net

This reshaping of the binding pocket of the this compound epimerase UxaE to improve its C4-OH epimerization activity represents a significant achievement in creating a green synthesis route for D-tagatose. researcher.life The engineered enzyme could produce D-tagatose at titers of 200 g/L. researchgate.net

Active-Site Residue Modification and Ligand Interaction Analysis

Whole-Cell Biocatalysis and Metabolic Engineering Utilizing this compound Enzymes

Integrating engineered enzymes into microbial hosts creates efficient whole-cell biocatalysts for chemical production. tierrabiosciences.com This approach leverages the cell's machinery for cofactor regeneration and can streamline multi-step reaction cascades. a-star.edu.sg

Engineered E. coli strains have been developed for the production of various compounds by harnessing enzymes related to this compound pathways. For instance, to produce mucic acid (meso-galactarate) from D-galacturonic acid, researchers overexpressed a uronate dehydrogenase from Agrobacterium tumefaciens in E. coli. a-star.edu.sg To prevent the diversion of the substrate, native catabolic pathways were disrupted by knocking out the gene for uronate isomerase (uxaC), which converts D-galacturonic acid to this compound. a-star.edu.sg This engineered strain successfully converted D-galacturonic acid into mucic acid. a-star.edu.sg

Similarly, metabolic engineering has been used to produce D-tagatose. mdpi.com A tagaturonate 3-epimerase from Thermotoga petrophila was engineered and used in a whole-cell system to produce D-tagatose from D-fructose. mdpi.com Furthermore, the immobilization of whole cells containing engineered enzymes, such as the thermostable tagatose 4-epimerase variants, provides a robust biocatalytic system for large-scale production. acs.orgnih.gov In another strategy, a pathway for producing D-glyceric acid from D-galacturonate was designed in E. coli, which involves the conversion of D-galacturonate to D-galactarate, which is then metabolized through endogenous enzymes to D-glyceric acid. mit.edumit.edu This pathway bypasses this compound but highlights the modularity of metabolic engineering using related enzymes. mit.edumit.edu

Heterologous Gene Expression Systems for Enzyme Production

The production of enzymes associated with this compound metabolism, such as uronate isomerase, this compound reductase (fructuronate reductase), and D-mannonate dehydratase, often relies on heterologous gene expression systems. These systems allow for the high-level production and subsequent purification of target enzymes for characterization and biocatalytic applications. Escherichia coli is the most frequently utilized host for this purpose due to its rapid growth, well-understood genetics, and the availability of numerous expression vectors. nih.govresearchgate.net

E. coli strains like K-12 and BL21(DE3) are common choices. nih.gov The BL21(DE3) strain is particularly popular as it contains a chromosomal copy of the T7 RNA polymerase gene under the control of the lacUV5 promoter. This allows for high-level transcription of a target gene cloned into a pET vector, which contains a T7 promoter. nih.gov This system has been successfully used to express various enzymes, including mannonate dehydratase from Streptococcus suis and the archaeon Thermoplasma acidophilum. mdpi.com In addition to bacterial systems, eukaryotic hosts like the yeasts Saccharomyces cerevisiae and Pichia pastoris are employed, especially when post-translational modifications are necessary for enzyme activity or stability. researchgate.netmdpi.comnih.gov For instance, the gene for a 2-keto-L-gulonate reductase from Aspergillus niger, involved in a related uronic acid pathway, was successfully expressed as an active protein in S. cerevisiae.

The process typically involves cloning the gene of interest, sometimes codon-optimized for the expression host, into a suitable expression vector. nih.gov These vectors often include features like affinity tags (e.g., polyhistidine-tag) to simplify protein purification. frontiersin.org For example, uronate dehydrogenases from several bacterial sources have been expressed in E. coli BL21(DE3) with both N-terminal and C-terminal His-tags to facilitate purification and characterization.

Enzyme ExpressedGene SourceExpression HostVector SystemKey Findings
Uronate Dehydrogenase (Udh)Pseudomonas syringaeEscherichia colipET-based vectorFunctional expression enabled the production of D-glyceric acid from D-galacturonate. mit.edu
Uronate Dehydrogenase (UDH)Agrobacterium tumefaciensAspergillus nigerNot specifiedExpression was part of a strategy to produce galactarate from D-galacturonate. d-nb.info
Mannonate Dehydratase (TaManD)Thermoplasma acidophilumEscherichia coliNot specifiedThe archaeal enzyme was functionally expressed and characterized, showing high specificity for D-mannonate. mdpi.com
Mannonate Dehydratase (ManD)Streptococcus suisEscherichia coli BL21(DE3)Not specifiedThe enzyme was overexpressed with an N-terminal His6 tag for purification and structural studies.
2-keto-L-gulonate reductaseAspergillus nigerSaccharomyces cerevisiaeNot specifiedThe enzyme was expressed as an active, histidine-tagged protein for purification and characterization.

Optimization of Microbial Strains for Specific Bioconversions

Metabolic engineering plays a crucial role in optimizing microbial strains for the efficient bioconversion of substrates like D-galacturonate into valuable chemicals. These strategies often involve redirecting carbon flux towards a desired product by eliminating competing metabolic pathways and introducing or overexpressing key enzymes. Since this compound is a key intermediate in the bacterial D-galacturonate isomerase pathway, optimizing this pathway can enhance the production of downstream metabolites. researchgate.net

A primary strategy involves the deletion of genes that lead to undesired byproducts or that pull intermediates away from the target pathway. For example, in E. coli engineered to produce D-tagatose from fructose, the deletion of the phosphofructokinase gene (pfka) was performed to prevent the entry of fructose-6-phosphate (B1210287) into glycolysis, thereby increasing the pool of precursors for tagatose synthesis. researchgate.net Similarly, to enhance the production of D-glyceric acid from D-galacturonate in E. coli, several knockout strains were created to block competing pathways, which significantly improved the product yield. mit.edu

Another powerful approach is the integration of heterologous pathways into a host microbe. Fungal strains, which naturally catabolize D-galacturonate through a reductive pathway, have been engineered to produce chemicals like meso-galactarate. This was achieved by first deleting the native D-galacturonate reductase gene to block the natural pathway and then introducing a bacterial uronate dehydrogenase gene. nih.gov This modification reroutes D-galacturonate from catabolism to the desired oxidation product. In Aspergillus niger, this strategy was further enhanced by using CRISPR/Cas9 to simultaneously delete multiple competing pathway genes while inserting the expression cassette for the heterologous uronate dehydrogenase, leading to improved galactarate production. d-nb.info

The optimization of gene expression is also critical. In E. coli, activating the native D-tagatose production pathway was improved by replacing the native start codon of a key pathway gene with ATG and substituting the native promoter to enhance expression, leading to higher product titers. nih.gov These combined approaches of gene deletion, heterologous expression, and expression optimization are essential for developing robust microbial cell factories for targeted bioconversions involving this compound-related pathways.

Microbial StrainGenetic ModificationTarget BioconversionOutcome
Escherichia coliDeletion of competing pathway genes (e.g., in glycolysis and pentose (B10789219) phosphate (B84403) pathway).D-glyceric acid from D-galacturonateIncreased molar yield and final titer of D-glyceric acid. mit.edu
Aspergillus nigerDeletion of native D-galacturonate reductase (gaaA); expression of bacterial uronate dehydrogenase (udh).D-galacturonate to meso-galactarateStrain converted D-galacturonate to galactarate; growth on D-galacturonate was regained. d-nb.infonih.gov
Hypocrea jecorina (T. reesei)Deletion of native D-galacturonate reductase (gar1); expression of bacterial uronate dehydrogenase.D-galacturonate to meso-galactarateStrain produced galactarate from D-galacturonate at a high yield. nih.gov
Aspergillus nigerDeletion of L-galactonate dehydratase (gaaB); overexpression of D-galacturonate reductase.D-galacturonate to L-galactonic acidImproved initial production rate of L-galactonic acid. aalto.fivtt.fi
Escherichia coliDeletion of phosphofructokinase gene (pfka); optimization of expression of key enzymes.Fructose to D-tagatoseIncreased conversion rate and final titer of D-tagatose. researchgate.net

Advanced Analytical Methodologies in D Tagaturonate Research

High-Resolution Chromatographic Techniques for Metabolite Profiling

Chromatography is a fundamental separation technique widely used for analyzing complex mixtures. advancechemjournal.com In the context of D-tagaturonate research, high-resolution chromatographic methods are indispensable for separating it from structurally similar compounds and for profiling its metabolic pathway. researchgate.net Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer the necessary sensitivity and selectivity for these tasks. numberanalytics.com

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool used to separate, identify, and quantify components in a liquid mixture. wikipedia.orgresearchgate.net The technique relies on a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. advancechemjournal.com The separation is based on the differential interactions of the sample components with the stationary phase, causing them to elute at different times, known as retention times. wikipedia.org

For the quantitative analysis of this compound, reversed-phase HPLC is often employed, where the stationary phase is non-polar and the mobile phase is a polar aqueous-organic mixture. advancechemjournal.com This setup is well-suited for water-soluble organic acids. The amount of this compound in a sample is determined by comparing the peak area from its chromatogram to a calibration curve generated from known standards. Detectors such as UV-Vis (for compounds with chromophores) or refractive index detectors are commonly used. biomedpharmajournal.org The high precision and accuracy of HPLC make it an essential method for quantifying this compound levels in various biological and chemical processes. researchgate.net

Table 1: Representative HPLC Parameters for Organic Acid Analysis

Parameter Description
Column C18 (Reversed-Phase)
Mobile Phase Isocratic or gradient elution with an aqueous buffer (e.g., phosphate (B84403) buffer, pH 2.5-3.5) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
Flow Rate Typically 0.5 - 1.5 mL/min.
Detector UV Detector (at ~210 nm for carboxyl groups) or Refractive Index (RI) Detector.
Temperature Maintained constant via a column oven to ensure reproducible retention times. shimadzu.com

| Injection Volume | 5 - 20 µL. |

Gas Chromatography–Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. scioninstruments.com It is particularly effective for the analysis of volatile and semi-volatile compounds. scioninstruments.com For non-volatile compounds like this compound, a derivatization step (e.g., silylation) is required to make them volatile enough for GC analysis. nih.gov

In research on the hexuronate catabolic network, GC-MS has been instrumental in identifying intermediates. nih.gov For instance, in studies involving the enzyme UxaE, GC-MS was used to characterize the products of enzymatic reactions. nih.gov The analysis of reaction mixtures showed the appearance of new peaks corresponding to this compound and its epimer, D-fructuronate. nih.gov The mass spectrometer fragments the eluted compounds into characteristic ions, creating a mass spectrum that serves as a molecular fingerprint, allowing for confident identification by comparison to standards or spectral libraries. nist.gov

Table 2: Example GC-MS Data for this compound and Related Intermediate Data derived from a study on the epimerization of D-fructuronate by the UxaE enzyme. nih.gov

Compound Retention Time (min) Key Identifying Feature
D-Fructuronate Multiple peaks (dotted line in study) Decrease in peak area after enzymatic reaction.
This compound 10.39 New peak appearing after enzymatic reaction, confirmed by comparison with a standard. nih.gov

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Electrophoretic Separation Methods

Electrophoresis is a separation technique that utilizes an electric field to separate charged molecules based on their charge-to-size ratio. unl.edu It is a powerful method for analyzing biomolecules, including organic acids like this compound, which carries a negative charge at neutral pH due to its carboxylate group.

Capillary Electrophoresis (CE) is a modern form of electrophoresis conducted in narrow-bore capillaries, which allows for the use of high voltages. unl.edu This results in highly efficient separations, rapid analysis times, and excellent resolution. thermofisher.comlibretexts.org The use of capillaries instead of traditional gels minimizes sample heating, leading to sharper peaks and improved performance. promega.de

CE is particularly well-suited for the analysis of small charged molecules like this compound. The technique offers several advantages over chromatography, including lower solvent consumption and faster method development. unl.edu Its high throughput capabilities make it ideal for screening large numbers of samples, for instance, in studies of enzyme kinetics or metabolic profiling. thermofisher.com The separation in CE is driven by both the electrophoretic mobility of the analyte and the electroosmotic flow of the buffer, allowing for the separation of anions, cations, and even neutral molecules in a single run. libretexts.org

Table 3: Comparison of Analytical Separation Techniques

Feature HPLC GC-MS Capillary Electrophoresis (CE)
Principle Differential partitioning between mobile and stationary phases. wikipedia.org Partitioning between gas mobile phase and liquid/solid stationary phase; MS for detection. scioninstruments.com Differential migration of charged species in an electric field. unl.edu
Resolution High Very High Very High
Throughput Medium to High Medium High promega.de
Sample Type Soluble compounds. shimadzu.com Volatile or derivable compounds. nih.gov Charged molecules, small sample volume required. promega.de

| Solvent Usage | High | Low | Very Low |

Spectroscopic and Spectrometric Characterization

While chromatography and electrophoresis separate components of a mixture, spectroscopy and spectrometry are used to determine the molecular structure of the isolated compounds. rsc.org These techniques probe the interaction of molecules with electromagnetic radiation or measure their mass-to-charge ratio to provide detailed structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful analytical technique for determining the structure of organic molecules in solution. researchgate.netlibretexts.org It works by exploiting the magnetic properties of atomic nuclei, such as ¹H and ¹³C. fepbl.com The resulting NMR spectrum provides detailed information about the chemical environment of each atom, allowing for the complete elucidation of the molecular skeleton and stereochemistry. fepbl.commdpi.com

For this compound, 1D NMR (¹H and ¹³C) provides initial data on the number and types of protons and carbons. More advanced 2D NMR experiments are crucial for assembling the full structure:

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons). mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is key for connecting different parts of the molecule. mdpi.com

NMR is also inherently quantitative (qNMR), as the signal intensity is directly proportional to the number of nuclei, allowing for the determination of compound concentration and purity without the need for identical reference standards. eurolab-d.de

Table 4: Hypothetical NMR Data for this compound Based on its known chemical structure and general principles of NMR spectroscopy.

Atom Position ¹H Chemical Shift (ppm, Multiplicity) ¹³C Chemical Shift (ppm) Key 2D NMR Correlations (HMBC)
C1 (COOH) - ~175 H-2 to C1
C2 (C=O) - ~205 H-3 to C2
C3 4.5 (d) ~72 H-4 to C3
C4 4.2 (dd) ~70 H-5 to C4, H-3 to C4
C5 4.0 (ddd) ~73 H-4 to C5, H-6 to C5

Table of Mentioned Compounds

Compound Name
D-Fructuronate
This compound
Acetonitrile

Mass Spectrometry (MS) for Sensitivity and Detection of Trace Metabolites

Mass spectrometry (MS) stands as a cornerstone in modern metabolomics due to its exceptional sensitivity and specificity, making it an indispensable tool for the study of this compound. nih.gov Its ability to generate, separate, and detect gas-phase ions based on their mass-to-charge ratio (m/z) allows for the precise identification and quantification of metabolites, even those present at nanomolar concentrations within complex biological mixtures. nih.govwiley-vch.de This high sensitivity is particularly crucial in this compound research, where it often appears as a transient or low-abundance intermediate in metabolic pathways.

The power of MS is significantly enhanced when coupled with chromatographic separation techniques, such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). dal.ca Chromatography is vital for separating isomers—molecules with identical chemical formulas but different structural arrangements—which are common in carbohydrate metabolism and indistinguishable by mass alone. nih.gov For instance, separating this compound from its isomers like D-fructuronate is essential for accurate identification and quantification.

Research into the hexuronate catabolic network has successfully employed GC-MS to monitor enzymatic reactions and identify their products. In one study, GC-MS profiling was used to characterize the products of enzymes acting on various hexuronates. nih.gov The analysis of the resulting chromatograms allowed for the confident assignment of a peak to this compound based on its retention time and specific mass spectrum. nih.gov Electron ionization mass spectra revealed that this compound and its epimer D-fructuronate are characterized by two prominent mass-to-charge ratio (m/z) fragments. nih.gov

The following table summarizes characteristic mass spectrometry data used in the identification of this compound during the investigation of enzymatic pathways.

Analytical TechniqueCompound IdentifiedCharacteristic m/z FragmentsRetention Time (min)Research Context
GC-MSThis compound364, 27710.39Product of tm_UxaC-driven isomerization of D-Galacturonate. nih.gov
GC-MSThis compound epimer (D-fructuronate)364, 27710.51Interconversion product from this compound by UxaE enzyme. nih.gov
GC-MSD-Galacturonate423, 393, 364, 333, 305Not SpecifiedSubstrate for enzymatic conversion. nih.gov
GC-MSD-Glucuronate423, 393, 364, 333, 305Not SpecifiedSubstrate for enzymatic conversion. nih.gov

Advanced MS techniques, such as tandem mass spectrometry (MS/MS), further increase confidence in metabolite identification. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting product ions are detected. wikipedia.org This fragmentation pattern provides a structural fingerprint that is highly specific to the compound. For highly sensitive and specific quantification of trace metabolites, methods like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) are employed. wikipedia.org These techniques involve selecting a specific precursor-to-product ion transition, which minimizes background noise and allows for the accurate measurement of very low quantities of the target analyte. wikipedia.org

Furthermore, the use of stable isotope tracers with MS analysis offers a powerful method for elucidating metabolic pathways. nih.govresearchgate.net By supplying a labeled precursor (e.g., ¹³C-glucose or ¹³C-galacturonate) to a biological system, researchers can trace the incorporation of the heavy isotope into downstream metabolites like this compound. nih.govdoe.gov Detecting the ¹³C-labeled mass isotopologue of this compound provides definitive evidence of its synthesis through a specific pathway, revealing the kinetics and contributions of different metabolic routes. nih.gov

Q & A

Q. What are the key enzymatic pathways involved in D-tagaturonate biosynthesis and catabolism?

this compound is interconverted via pathways involving NAD+-dependent oxidoreductases. For example, D-altronate 3-oxidoreductase (EC 1.1.1.19) catalyzes the reversible conversion of D-altronate to this compound . In Bacteroides vulgatus, L-galactose is metabolized to this compound through a three-step pathway involving L-galactose dehydrogenase (Bvu0219), lactonase (Bvu0220), and L-galactonate dehydrogenase (Bvu0222) . Methodologically, researchers should prioritize enzyme activity assays (e.g., spectrophotometric NADH/NAD+ monitoring) coupled with substrate specificity tests to confirm pathway roles.

Q. How can this compound be quantitatively detected in microbial cultures?

High-performance liquid chromatography (HPLC) with UV detection (at 210–220 nm for uronic acids) or mass spectrometry (LC-MS/MS) is recommended for precise quantification. For example, in Pseudomonas spp., this compound was tracked using anion-exchange chromatography to study its role in glucuronate/galacturonate catabolism . Ensure calibration with pure this compound standards and validate methods using knockout strains lacking key enzymes (e.g., uxaC mutants) .

Advanced Research Questions

Q. How do discrepancies in this compound metabolic pathways across bacterial species impact experimental design?

Contradictions arise in gene cluster conservation (e.g., uxaABC in Pantoea spp. vs. partial retention in P. dispersa) and substrate specificity (e.g., Corynebacterium glutamicum GntP transporter’s inability to uptake this compound) . To resolve these, use comparative genomics (e.g., OrthoMCL for ortholog identification) coupled with growth phenotyping on minimal media with this compound as the sole carbon source. For example, B. vulgatus utilizes this compound via the glucuronate pathway, whereas E. coli requires YjjN for L-galactonate conversion .

Q. What experimental strategies address challenges in measuring enzyme kinetics for this compound-related oxidoreductases?

Kinetic assays for enzymes like Bvu0222 (L-galactonate dehydrogenase) require strict anaerobic conditions to prevent non-enzymatic lactone hydrolysis, which skews substrate availability . Use stopped-flow spectrophotometry to capture rapid lactone interconversions and validate reversibility (e.g., Bvu0222’s reduction of this compound to L-galactonate with kcat = 90 s<sup>−1</sup>) . Include controls with heat-inactivated enzymes to distinguish enzymatic vs. spontaneous reactions.

Q. How can researchers design comparative studies to elucidate this compound’s role in microbial ecology?

Employ multi-omics approaches:

  • Metagenomics : Identify uxaABC homologs in gut microbiome datasets to assess this compound pathway prevalence .
  • Proteomics : Compare protein expression in P. vulgatus grown on D-galactose vs. glucuronate to pinpoint pathway activation .
  • Metabolomics : Track this compound flux using <sup>13</sup>C-labeled substrates in B. vulgatus cultures .

Q. What are the implications of this compound reductase activity in bidirectional enzymatic reactions?

Bidirectional activity (e.g., Bvu0222’s oxidation of L-galactonate and reduction of this compound) complicates in vivo pathway mapping. Use isotopic tracing (e.g., <sup>2</sup>H-labeled NADH) to quantify reaction directionality . For in vitro studies, modulate cofactor ratios (NAD+/NADH) to simulate physiological conditions and validate findings with gene knockout strains.

Methodological Best Practices

  • Enzyme Purification : Use affinity tags (e.g., His-tag) for recombinant enzymes like Bvu0219/Bvu0222, followed by size-exclusion chromatography to confirm oligomeric states critical for activity .
  • Data Validation : Cross-reference kinetic data with structural analyses (e.g., X-ray crystallography of active sites) to resolve substrate-binding ambiguities .
  • Ethical Reporting : Adhere to guidelines in Beilstein Journal of Organic Chemistry for experimental reproducibility, including detailed methods in Supplementary Information .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.